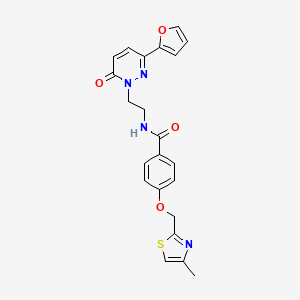

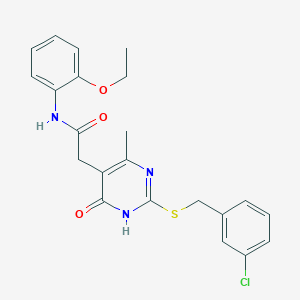

![molecular formula C16H10F2N2OS B2902662 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole CAS No. 339016-08-9](/img/structure/B2902662.png)

6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole” is a complex organic compound that belongs to the class of benzimidazole derivatives . Benzimidazole is a biologically important scaffold and it is a useful structural motif for the development of molecules of pharmaceutical or biological interest . Appropriately substituted benzimidazole derivatives have found diverse therapeutic applications .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The chemical structure of the synthesized product is usually characterized by Infra Red, 1 H-NMR, 13 C-NMR, and Mass spectroscopy . The synthesis of “this compound” specifically would likely involve similar methods, although exact details would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by various spectral techniques including TEM, BET, XRD, FT-IR, SEM and EDX . The exact structure would depend on the specific substituents and their positions on the benzimidazole ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve various types of organic reactions, including cyclization, alkylation, and possibly others . The exact reactions would depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be determined by its specific structure and substituents . These properties could include its solubility, stability, reactivity, and others .Wissenschaftliche Forschungsanwendungen

6-DFM-PBTB has been studied for its potential to act as an antifungal, antibacterial, and antiviral agent. It has been shown to have antifungal activity against a variety of species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been shown to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Furthermore, it has been shown to have antiviral activity against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Influenza A virus.

In addition, 6-DFM-PBTB has been investigated for its ability to act as an inhibitor of certain enzymes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been found to inhibit the activity of human aldose reductase (hAR), an enzyme involved in the metabolism of carbohydrates.

6-DFM-PBTB has also been studied for its potential use in cancer therapy. It has been found to have cytotoxic effects against a variety of cancer cell lines, including breast, liver, and prostate cancer cells.

Wirkmechanismus

Target of Action

The primary target of 6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole and its derivatives is believed to be β-tubulin . β-tubulin is a protein that plays a crucial role in the formation of microtubules, which are responsible for vital cellular functions such as motility, cellular shape, mitosis, coordination, transport, and secretion .

Mode of Action

The compound interacts with its target, β-tubulin, by binding to it and inhibiting the polymerization of microtubules . This interaction disrupts the cytoskeleton, which is essential for cell division and other vital cellular functions . The compound’s ability to compromise the cytoskeleton through a selective interaction with β-tubulin is the key to its efficacy .

Biochemical Pathways

The disruption of microtubule formation affects various biochemical pathways. It interferes with cellular transport and energy metabolism, as microtubules are integral to these processes . The downstream effects of this disruption can lead to cell death, particularly in rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Benzimidazole derivatives, in general, are known to have diverse pharmacological activities, including anticancer, antiviral, and anthelmintic effects . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and safety profile.

Result of Action

The result of the compound’s action at the molecular and cellular level is the disruption of vital cellular functions, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making the compound potentially useful in cancer therapy .

Vorteile Und Einschränkungen Für Laborexperimente

6-DFM-PBTB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it has a wide range of potential applications, including as an antifungal, antibacterial, and antiviral agent, as well as an inhibitor of certain enzymes and for use in cancer therapy. Furthermore, it has been found to have a variety of biochemical and physiological effects.

However, there are some limitations to using 6-DFM-PBTB in lab experiments. One limitation is that the exact mechanism of action is not yet fully understood. Additionally, it is not yet known whether it is safe for human use.

Zukünftige Richtungen

There are several possible future directions for research on 6-DFM-PBTB. One possibility is to further investigate the exact mechanism of action of the compound. Additionally, further research could be conducted to determine the safety of the compound for human use. Another possibility is to investigate the potential use of the compound in other therapeutic applications, such as the treatment of autoimmune diseases or neurological disorders. Finally, further research could be conducted to investigate the potential of the compound to act as an inhibitor of other enzymes.

Synthesemethoden

6-DFM-PBTB can be synthesized using a variety of methods. The most common method involves the reaction of 2-fluoro-3-methoxy-benzaldehyde with thiourea in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction yields the desired compound as a crystalline solid. Other methods of synthesis include the reaction of 2-fluoro-3-methoxy-benzaldehyde with thiosemicarbazide in the presence of a base, or the reaction of 2-fluoro-3-methoxy-benzaldehyde with thiophosgene in the presence of a base.

Safety and Hazards

Eigenschaften

IUPAC Name |

7-(difluoromethoxy)-1-phenyl-[1,3]thiazolo[3,2-a]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2OS/c17-15(18)21-11-6-7-12-13(8-11)20-14(9-22-16(20)19-12)10-4-2-1-3-5-10/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQZRBMVJABFDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC4=C(N23)C=C(C=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

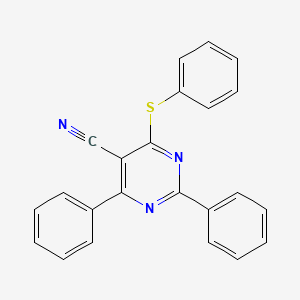

![8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2902581.png)

![3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2902583.png)

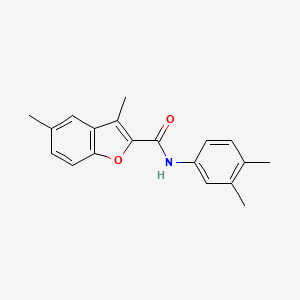

![3-[3-Ethoxy-4-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2902589.png)

![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)

![3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2902593.png)

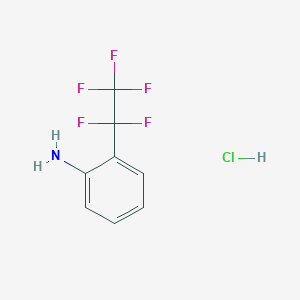

![2-((2,6-difluorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2902602.png)